molecular formula C11H15N B3147910 (R)-2-Benzylpyrrolidine CAS No. 63328-13-2

(R)-2-Benzylpyrrolidine

Cat. No.: B3147910
CAS No.: 63328-13-2
M. Wt: 161.24 g/mol
InChI Key: NKHMSOXIXROFRU-LLVKDONJSA-N
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Description

®-2-Benzylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 2-benzylpyrrole using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Benzylpyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral auxiliaries or chiral ligands in catalytic processes is also common to ensure the production of the desired enantiomer on a large scale.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Benzylpyrrolidine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, ®-2-Benzylpyrrolidine is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, ®-2-Benzylpyrrolidine is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral intermediate is crucial in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-2-Benzylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Benzylpyrrolidine: The enantiomer of ®-2-Benzylpyrrolidine, with similar chemical properties but different biological activities.

    2-Benzylpyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

    N-Benzylpyrrolidine: A compound with a benzyl group attached to the nitrogen atom instead of the second position of the pyrrolidine ring.

Uniqueness

®-2-Benzylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in applications requiring high stereochemical purity.

Properties

IUPAC Name

(2R)-2-benzylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMSOXIXROFRU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301672
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63328-13-2
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63328-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Phenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2RS)-2-benzyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.21 g, 4.6 mmol) in ethyl acetate (20 ml) was added hydrogen chloride (4N) in ethyl acetate (20 ml) at room temperature. The mixture was stirred at room temperature for 2 hours and was concentrated. The residue was partitioned between aqueous sodium hydrogen carbonate and chloroform, and the organic layer was dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford (2RS)-2-benzyl-pyrrolidine (0.7 g, 93%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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